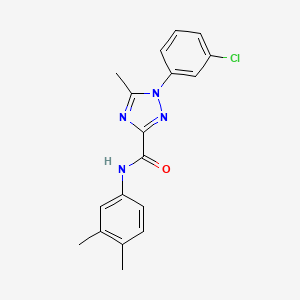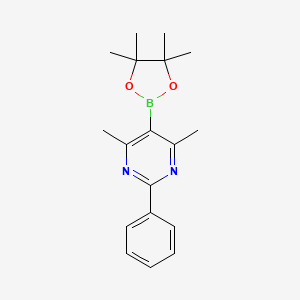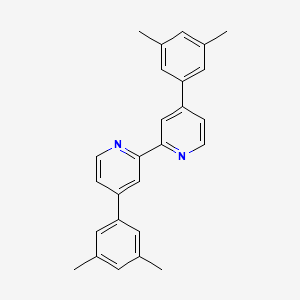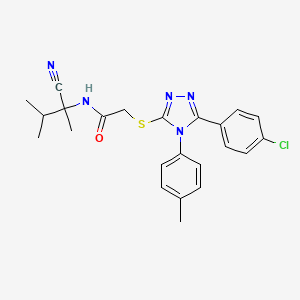![molecular formula C18H19N3O2 B13365437 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the indole acetic acid intermediate.
Coupling with Pyridine Derivative: The indole acetic acid intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound, 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-[(1-methyl-1H-indol-3-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
- 2-[(1-methyl-1H-indol-5-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
- 2-[(1-methyl-1H-indol-6-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
Uniqueness
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-(1-methylindol-4-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-8-15-16(21)3-2-4-17(15)23-13-18(22)20-11-7-14-5-9-19-10-6-14/h2-6,8-10,12H,7,11,13H2,1H3,(H,20,22) |
InChI 键 |
ZWUYKLCNJVTMLO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)

![6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365374.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)

![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)


![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)

